

Application Notes and Protocols for Thermal Treatment of Pozzolanic Clays

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Compound of Interest

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Introduction

Pozzolanic clays are a class of materials that, when subjected to controlled thermal treatment, develop cementitious properties. This activation process, primarily driven by the dehydroxylation of clay minerals, transforms the largely inert raw material into a reactive pozzolan that can be used as a supplementary cementitious material (SCM). The use of activated clays is gaining significant attention in sustainable construction and advanced material development. This document provides detailed application notes and protocols for the thermal activation of common pozzolanic clays, including kaolin, montmorillonite, and illite, and outlines the key experimental procedures for their characterization.

The pozzolan reaction is a chemical process where a siliceous or aluminous material reacts with calcium hydroxide in the presence of water to form compounds with cementitious properties.[1][2] This reaction is fundamental to the strength and durability of blended cements. [2] Thermal activation is a common method to enhance the reactivity of clays by transforming their crystalline structure into a more amorphous and reactive state.[3]

Thermal Treatment Protocols

The efficacy of thermal activation is primarily dependent on the calcination temperature and duration, which vary depending on the specific clay mineralogy. The goal is to induce dehydroxylation, the removal of hydroxyl groups from the clay structure, which typically occurs

between 400°C and 900°C.[3][4] This process breaks down the original crystalline structure, rendering the material amorphous and highly reactive.[3]

Kaolinitic Clays

Kaolinite is one of the most reactive and widely studied pozzolanic clays. The optimal calcination temperature for kaolin to transform into metakaolin, its highly reactive amorphous phase, is generally between 600°C and 800°C.[1][5][6] Exceeding this temperature range can lead to the formation of less reactive or inert crystalline phases like mullite.[2]

Clay Type	Calcination Temperature (°C)	Duration (hours)	Pozzolanic Activity Outcome (e.g., Compressive Strength, SAI)	Reference
Kaolin (Lam Dong)	600	0.5	2.06 MPa	[7]
Kaolin (Lam Dong)	600	2	7.04 MPa	[7]
Kaolin (Lam Dong)	700	1	25.59 MPa (Highest)	[7]
Kaolin (Lam Dong)	700	2	8.78 MPa	[7]
Kaolin (Lam Dong)	800	0.5	8.93 MPa	[7]
Kaolin (Lam Dong)	800	2	6.08 MPa	[7]
Locally Sourced Clay	600-700	Not Specified	15-22 MPa (7 days), 19-28 MPa (28 days)	[8][9]
Kaolinitic Clay	600-700	2	Optimal compressive strength	[10]
Iraqi Kaolin Clay	700	1	Optimum Strength Activity Index	[5]

Montmorillonite Clays

Montmorillonite, a 2:1 clay mineral, generally requires higher activation temperatures compared to kaolin. The optimal temperature range for activating montmorillonite is typically between 600°C and 850°C.[11][12]

Clay Type	Calcination Temperature (°C)	Duration (hours)	Pozzolanic Activity Outcome (e.g., Compressive Strength, SAI)	Reference
Na-Montmorillonite	830	1	Not specified	[13]
Montmorillonite	800	Not Specified	Maximum reactivity observed	[14]
Libyan Bentonite	800	Not Specified	Strength Activity Index of 136.2% at 28 days	[12]

Illite Clays

Illite, another 2:1 clay mineral, also requires higher calcination temperatures for activation, often around 900°C.[\[2\]](#)

Clay Type	Calcination Temperature (°C)	Duration (hours)	Pozzolanic Activity Outcome (e.g., Compressive Strength, SAI)	Reference
Illite	900	Not Specified	Optimal treatment temperature	[2]

Experimental Protocols

Accurate characterization of thermally activated clays is crucial for determining their pozzolanic activity and suitability for various applications. The following are detailed protocols for key analytical techniques.

Strength Activity Index (SAI) Test (Modified from ASTM C311)

The Strength Activity Index is a primary method for assessing the pozzolanic activity of a material by comparing the compressive strength of a mortar containing the pozzolan to a control mortar.^[15]^[16]

Materials and Equipment:

- Portland cement
- Standard sand (as per ASTM C778)
- Pozzolanic clay (thermally activated)
- Water
- Mortar mixer
- 50 mm (2-inch) cube molds
- Compression testing machine
- Flow table

Procedure:

- Mixture Proportioning:
 - Control Mixture: Prepare a mortar with a specific water-to-cement ratio and a standard flow (as defined in ASTM C109/C109M).
 - Test Mixture: Prepare a mortar with the same consistency (flow) as the control, where 20% of the mass of cement is replaced with the pozzolanic clay.^[17]
- Mixing:
 - Place all the mixing water in the bowl.

- Add the cement (and pozzolan for the test mixture) to the water and mix at low speed for 30 seconds.
- Add the entire quantity of sand slowly over a 30-second period while mixing at low speed.
- Stop the mixer, change to medium speed, and mix for 30 seconds.
- Stop the mixer and let the mortar stand for 90 seconds. During the first 15 seconds, scrape down any mortar that may have collected on the side of the bowl.
- Finish by mixing for 60 seconds at medium speed.
- Molding and Curing:
 - Mold the mortar into 50 mm cube specimens in two layers, tamping each layer 25 times.
 - Cure the specimens in a moist cabinet at $23 \pm 2^{\circ}\text{C}$ and >95% relative humidity for 24 hours.
 - Demold the cubes and cure them under saturated lime water until the time of testing (typically 7 and 28 days).
- Testing and Calculation:
 - Determine the compressive strength of at least three cubes for both the control and test mixtures at 7 and 28 days.
 - Calculate the Strength Activity Index (SAI) as follows: $\text{SAI (\%)} = (A / B) * 100$ Where: A = average compressive strength of test mixture cubes, MPa (psi) B = average compressive strength of control mixture cubes, MPa (psi)

Frattini Test (Modified from EN 196-5)

The Frattini test assesses pozzolanicity by measuring the concentration of calcium and hydroxyl ions in an aqueous solution in contact with a hydrated cement-pozzolan mixture.^[18]
^[19]

Materials and Equipment:

- Portland cement
- Pozzolanic clay
- Deionized water
- Polyethylene container
- Thermostatically controlled oven (40°C)
- Vacuum filtration apparatus (Buchner funnel, filter paper)
- Burette, pipettes, and flasks for titration
- 0.1 M HCl solution
- EDTA solution
- Indicators (e.g., methyl orange, murexide)

Procedure:

- Sample Preparation:
 - Prepare a 20 g sample consisting of 80% Portland cement and 20% pozzolanic clay.[\[18\]](#)
 - Mix the sample with 100 mL of deionized water in a polyethylene container and seal it.[\[18\]](#)
- Curing:
 - Place the container in an oven at $40 \pm 1^{\circ}\text{C}$ for 8 or 15 days.[\[18\]](#)
- Filtration and Titration:
 - After the curing period, vacuum filter the suspension.[\[4\]](#)
 - Allow the filtrate to cool to room temperature.

- Titrate the filtrate to determine the concentration of hydroxyl ions ($[\text{OH}^-]$) using 0.1 M HCl with methyl orange indicator.[4]
- Titrate the filtrate to determine the concentration of calcium ions ($[\text{Ca}^{2+}]$) using EDTA with a suitable indicator like murexide after adjusting the pH.[4]
- Interpretation:
 - Plot the measured $[\text{CaO}]$ and $[\text{OH}^-]$ concentrations on a graph with the calcium hydroxide solubility isotherm.
 - The material is considered pozzolanic if the point representing the concentrations of CaO and OH^- in the solution falls below the solubility curve.[18]

Modified Chapelle Test (NF P18-513)

This is an accelerated test that directly quantifies the amount of calcium hydroxide consumed by the pozzolan.[20][21]

Materials and Equipment:

- Pozzolanic clay
- Calcium oxide (CaO)
- CO_2 -free deionized water
- Heated stirrer
- Stainless steel Erlenmeyer flask (500-750 mL)
- Reflux condenser and thermometer
- Sucrose
- Standard HCl solution for titration
- Phenolphthalein indicator

Procedure:

- Reaction Setup:
 - Weigh 1.0 g of the pozzolanic clay and 2.0 g of CaO into the stainless steel Erlenmeyer flask.[\[22\]](#)
 - Add 250 mL of CO₂-free deionized water.[\[22\]](#)
 - Place a magnetic stirrer in the flask and attach the reflux condenser and thermometer.
- Heating and Reaction:
 - Heat the suspension to $90 \pm 5^{\circ}\text{C}$ while stirring continuously for 16 hours.[\[20\]](#)[\[22\]](#)
- Titration:
 - Cool the suspension to room temperature.
 - The unreacted lime is then extracted using a sucrose solution and quantified by titration with HCl.[\[20\]](#)
- Calculation:
 - The result is expressed as the mass of consumed Ca(OH)₂ per gram of pozzolan. A minimum consumption of 330 mg CaO/g is often considered indicative of pozzolanic material.[\[20\]](#)

Thermogravimetric Analysis (TGA)

TGA is used to quantify the dehydroxylation of clays by measuring the mass loss as a function of temperature.[\[23\]](#)[\[24\]](#)

Materials and Equipment:

- Thermogravimetric analyzer
- Crucible (e.g., alumina, platinum)

- Microbalance

Procedure:

- Sample Preparation:
 - Place a small, accurately weighed amount of the raw clay sample (typically 10-20 mg) into the TGA crucible.[\[25\]](#)
- Analysis:
 - Heat the sample from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).[\[26\]](#)
- Data Interpretation:
 - The TGA curve will show a significant mass loss in the dehydroxylation temperature range (typically 400-700°C for kaolinite).[\[23\]](#)[\[25\]](#)
 - The derivative of the TGA curve (DTG) shows the rate of mass loss, with a peak at the temperature of maximum dehydroxylation.[\[23\]](#)
 - The percentage of mass loss in this region corresponds to the amount of structural water removed, indicating the degree of dehydroxylation.

X-ray Diffraction (XRD) Analysis

XRD is used to identify the mineralogical phases present in the raw and thermally treated clays, monitoring the transformation from a crystalline to an amorphous state.[\[3\]](#)[\[27\]](#)

Materials and Equipment:

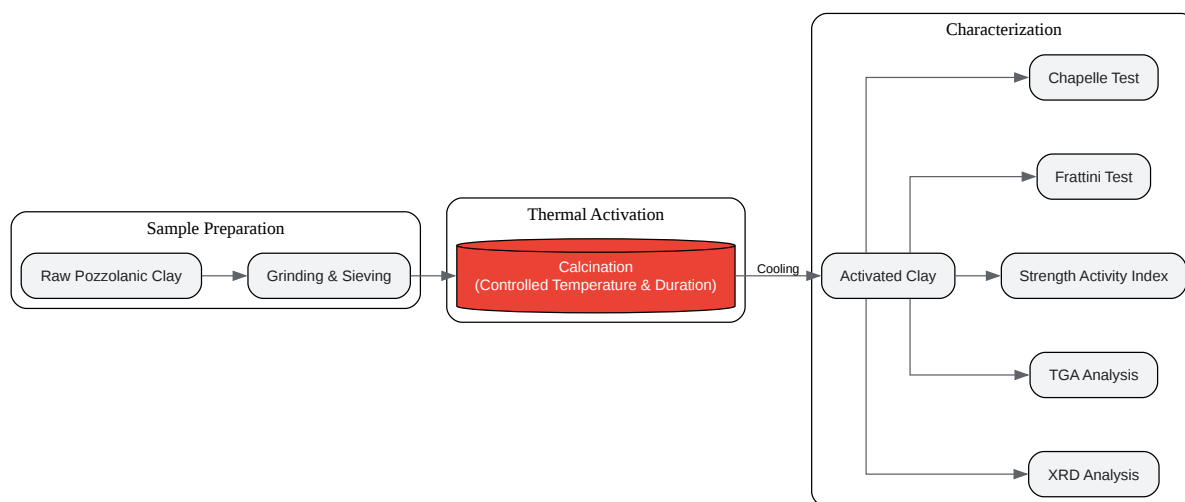
- X-ray diffractometer
- Sample holder
- Grinder/micronizing mill for sample preparation

Procedure:

- Sample Preparation:
 - Gently crush and disaggregate the sample to achieve a fine, uniform particle size (typically $< 10\ \mu\text{m}$).[\[28\]](#)
 - For clay minerals, oriented mounts are often prepared to enhance the basal reflections. This can be done by creating a slurry and allowing it to dry on a glass slide or by using a filter-peel or suction-on-tile method.[\[3\]](#)[\[29\]](#)
- Data Acquisition:
 - Mount the prepared sample in the diffractometer.
 - Scan the sample over a specified range of 2θ angles (e.g., 2° to 70°) using a specific X-ray source (e.g., Cu $K\alpha$ radiation).[\[29\]](#)
- Data Interpretation:
 - The diffraction pattern of the raw clay will show sharp, characteristic peaks corresponding to its crystalline minerals (e.g., kaolinite, quartz).
 - After effective thermal treatment, the intensity of the clay mineral peaks will significantly decrease or disappear, and a broad "hump" will appear in the pattern, indicating the presence of an amorphous phase.[\[23\]](#)
 - The appearance of new sharp peaks at higher temperatures can indicate the formation of new crystalline phases (e.g., mullite), which may be less reactive.

Visualizations

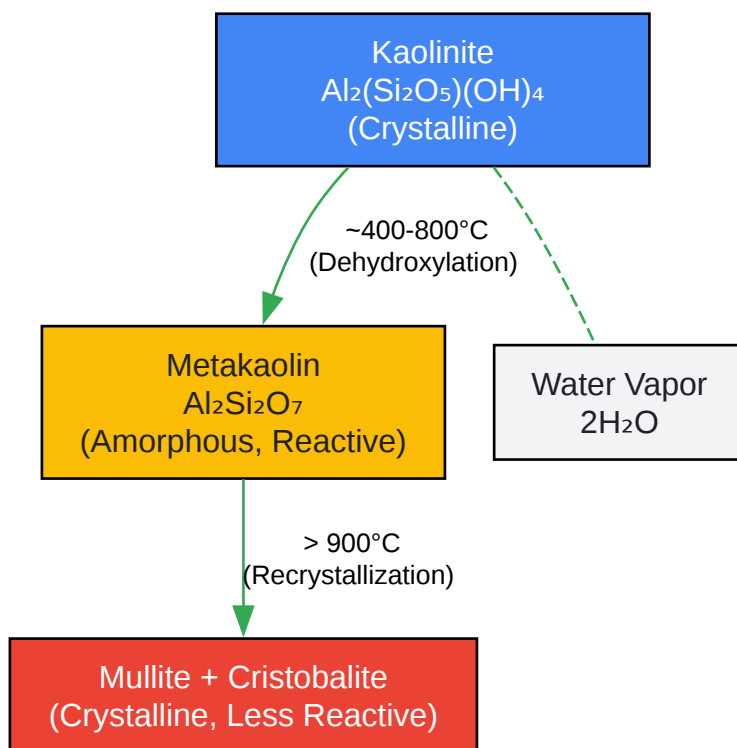
Thermal Activation Workflow



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Caption: Experimental workflow for thermal activation and characterization of pozzolanic clays.

Chemical Transformation of Kaolinite



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Caption: Thermal transformation pathway of kaolinite to metakaolin and subsequent phases.

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